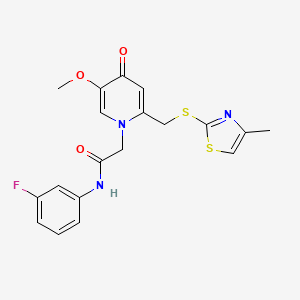
N-(3-fluorophenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H18FN3O3S2 and its molecular weight is 419.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-fluorophenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, with the CAS number 1005291-78-0, is a compound that has garnered interest due to its potential biological activities. This article discusses its biological activity, including its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C19H18FN3O3S2, with a molecular weight of 419.5 g/mol. The structure includes a thiazole moiety, which is known for its diverse biological activities, and a pyridine derivative that enhances its pharmacological properties.
-
Anticancer Activity :
- Compounds similar to this compound have shown promising anticancer properties. For instance, thiazole-linked compounds exhibit significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells. The presence of electron-withdrawing groups on the phenyl ring appears to enhance this activity .
- A study indicated that structural modifications in thiazole derivatives could lead to improved anticancer efficacy, suggesting that the thiazole ring plays a crucial role in the activity .
- Antioxidant Properties :
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substitutions on the thiazole and pyridine rings significantly influence biological activity. For example:
- Thiazole Modifications : The introduction of methyl or halogen groups at strategic positions on the thiazole ring enhances anticancer activity by improving binding affinity to target proteins .
- Pyridine Influence : Variations in the pyridine structure can also affect the compound's interaction with biological targets, suggesting that both rings must be optimized for maximum efficacy .
Efficacy Data
| Activity Type | IC50 Values (µM) | Cell Lines Tested |
|---|---|---|
| Anticancer Activity | < 1.98 | A549 (lung cancer), Jurkat (leukemia) |
| Antioxidant Activity | Comparable to Trolox | Lipid peroxidation assays |
Case Studies
- Thiazole Derivatives : In a comparative study, several thiazole derivatives were synthesized and tested for their anticancer properties. The most effective compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating a strong potential for clinical application .
- Mechanistic Studies : Molecular dynamics simulations have been employed to understand how compounds interact with target proteins such as Bcl-2, revealing critical interactions that contribute to their anticancer effects .
科学研究应用
Medicinal Chemistry
The compound exhibits significant potential as a therapeutic agent due to its structural features, which include a fluorophenyl group and a thiazole moiety. These components are known to enhance biological activity and target specificity.
Anticancer Properties
Research indicates that compounds similar to N-(3-fluorophenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide demonstrate anticancer properties by inhibiting key cellular pathways involved in tumor growth and metastasis. For instance, studies have shown that related compounds can inhibit cancer cell proliferation in various cancer types, including glioblastoma and ovarian cancer.
Case Study:
A study involving a series of thiazole derivatives revealed promising anticancer activity against human cancer cell lines, suggesting that modifications to the thiazole structure could enhance efficacy against specific cancer types .
Enzyme Inhibition
The compound is theorized to function as an inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX), which plays a crucial role in the biosynthesis of leukotrienes—mediators of inflammation. Molecular docking studies have suggested strong binding affinity to the active sites of these enzymes, indicating potential for anti-inflammatory applications .
Apoptosis Induction
In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways. This is critical for therapeutic strategies aimed at eliminating malignant cells without affecting normal tissue .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.
Absorption and Distribution
Studies suggest that the compound adheres to Lipinski's Rule of Five, indicating favorable oral bioavailability characteristics. Its distribution in biological systems is likely influenced by its lipophilicity due to the fluorinated aromatic ring .
Toxicity Profiles
Toxicological assessments are crucial for determining safety profiles before clinical application. Early-stage studies indicate a relatively low toxicity level compared to other chemotherapeutic agents, making it a candidate for further development .
Summary Table of Applications and Findings
属性
IUPAC Name |
N-(3-fluorophenyl)-2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S2/c1-12-10-27-19(21-12)28-11-15-7-16(24)17(26-2)8-23(15)9-18(25)22-14-5-3-4-13(20)6-14/h3-8,10H,9,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFRAZVKAKZCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













